4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H18ClN3O5 and a molecular weight of 451.87 g/mol . This compound is known for its unique chemical structure, which includes a methoxyaniline group, a carbohydrazonoyl group, and a chlorobenzoate group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 3-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 4-chlorobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The methoxyaniline group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyaniline group can yield quinone derivatives, while reduction of the nitro group can produce amines .
Scientific Research Applications
4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
CAS No. |
881840-05-7 |
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Molecular Formula |
C23H18ClN3O5 |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H18ClN3O5/c1-31-20-4-2-3-18(13-20)26-21(28)22(29)27-25-14-15-5-11-19(12-6-15)32-23(30)16-7-9-17(24)10-8-16/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
VNJFHPXFEFKNBA-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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